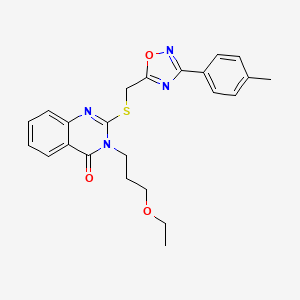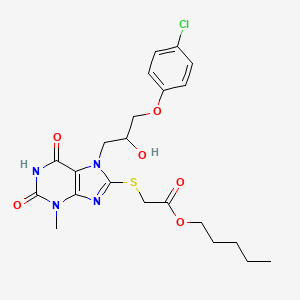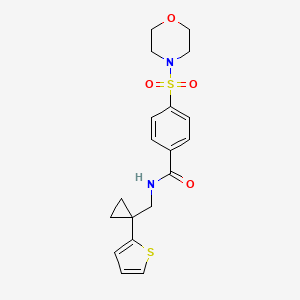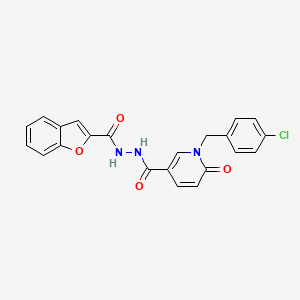![molecular formula C17H17N3OS B2751357 3-[(2,4-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 76151-18-3](/img/structure/B2751357.png)
3-[(2,4-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(2,4-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a thione group (-C=S), a phenyl group (a six-membered carbon ring), and a dimethylphenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, thione group, phenyl group, and dimethylphenoxy group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole ring, for example, is known to participate in various chemical reactions. The thione group could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Supramolecular Synthons and Crystal Structures
A study by Saeed et al. (2019) investigated the crystal structures and energetic features of 1,2,4-triazole-3-thione compounds, highlighting the importance of the R2 2(8) supramolecular synthon in their solid-state structures. This research emphasized the role of dispersion components and coulombic terms in the stabilization of these compounds' crystal packing (Saeed et al., 2019).
Antioxidant and Urease Inhibition Activities
Khan et al. (2010) synthesized new 1,2,4-triazole and 1,3,4-thiadiazole derivatives, evaluating their antioxidant and urease inhibition activities. Notably, certain derivatives exhibited significant antioxidant activity and potent urease inhibitory activities, suggesting potential applications in managing oxidative stress and urease-associated disorders (Khan et al., 2010).
Electrochemical Behavior and Oxidative Stress Prevention
Aktay et al. (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver. The study found that certain compounds ameliorated peroxidative injury, suggesting their potential for controlling ethanol-induced oxidative stress selectively in organs (Aktay et al., 2005).
Molecular Rearrangements and Anticonvulsant Activity
Research by Parmar et al. (1977) focused on the anticonvulsant activity of mercaptotriazole derivatives and their selective inhibition of NAD-dependent oxidations in rat brain homogenates. This study highlights the potential therapeutic applications of triazole derivatives in epilepsy management and their mechanism of action at the molecular level (Parmar et al., 1977).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-8-9-15(13(2)10-12)21-11-16-18-19-17(22)20(16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFNLRLNZJNHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2751276.png)



![2-methyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2751284.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2751285.png)
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2751286.png)
![tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate](/img/structure/B2751289.png)
![3-(2-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2751291.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2751294.png)
![[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2751295.png)
![3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid](/img/structure/B2751296.png)